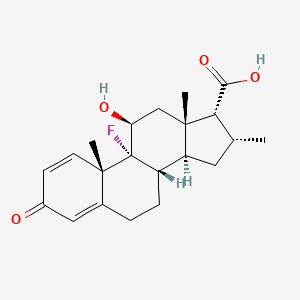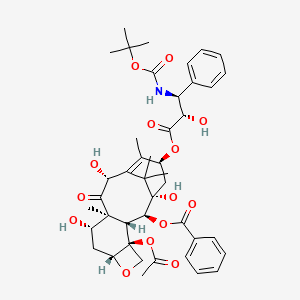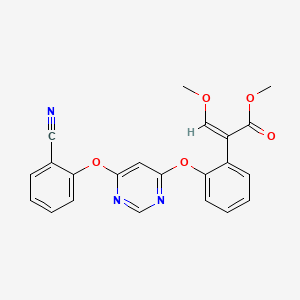
(Z)-アゾキシストロビン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Azoxystrobin is a systemic fungicide belonging to the strobilurin chemical class. It is widely used in agriculture to protect crops from a broad spectrum of fungal diseases. The compound is known for its ability to inhibit mitochondrial respiration in fungi, thereby preventing energy production and leading to the death of the fungal cells.
科学的研究の応用
(Z)-Azoxystrobin has several scientific research applications:
Agriculture: It is extensively used to protect crops from fungal diseases, improving yield and quality.
Biology: The compound is studied for its effects on fungal physiology and mitochondrial function.
Medicine: Research is ongoing to explore its potential use in treating fungal infections in humans and animals.
Industry: (Z)-Azoxystrobin is used in the development of new fungicides and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Azoxystrobin involves several key steps:
Preparation of the intermediate: The synthesis begins with the preparation of methyl (E)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)phenyl)-3-methoxyacrylate.
Cyclization: The intermediate undergoes cyclization to form the core structure of (Z)-Azoxystrobin.
Final modifications:
Industrial Production Methods
Industrial production of (Z)-Azoxystrobin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These reactors are used to control the reaction conditions precisely.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with the desired purity.
化学反応の分析
Types of Reactions
(Z)-Azoxystrobin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of (Z)-Azoxystrobin with modified functional groups, which can exhibit different biological activities.
作用機序
(Z)-Azoxystrobin exerts its effects by inhibiting mitochondrial respiration in fungi. It specifically targets the cytochrome bc1 complex in the mitochondrial electron transport chain, blocking electron transfer and disrupting ATP synthesis. This leads to energy depletion and cell death in the fungal cells.
類似化合物との比較
Similar Compounds
Pyraclostrobin: Another strobilurin fungicide with a similar mode of action.
Trifloxystrobin: Known for its broad-spectrum activity against various fungal pathogens.
Kresoxim-methyl: Used in agriculture for its protective and curative properties.
Uniqueness
(Z)-Azoxystrobin is unique due to its high systemic activity, long-lasting protection, and broad-spectrum efficacy. It is also known for its favorable environmental profile, with low toxicity to non-target organisms and minimal impact on the ecosystem.
特性
IUPAC Name |
methyl (Z)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDXOXNFNRHQEC-LGMDPLHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(/C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)\C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348332 |
Source


|
| Record name | (Z)-Azoxystrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143130-94-3 |
Source


|
| Record name | (Z)-Azoxystrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What analytical techniques are commonly used to determine the presence and quantity of (Z)-azoxystrobin in azoxystrobin formulations?
A1: High-performance liquid chromatography with diode array detection (HPLC-DAD) is a common technique used for the simultaneous determination of azoxystrobin and its impurity (Z)-azoxystrobin in pesticide formulations. [] This method offers good accuracy, precision, and selectivity for quality control purposes. []
Q2: Why is it important to control the levels of (Z)-azoxystrobin in azoxystrobin products?
A2: Regulatory bodies, such as the European Union, have established maximum residue limits (MRLs) for impurities like (Z)-azoxystrobin in pesticide formulations containing azoxystrobin. [] This is likely due to potential safety and efficacy concerns. By utilizing methods like HPLC-DAD, manufacturers can ensure their products comply with these regulations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601156.png)
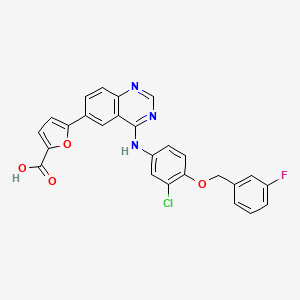
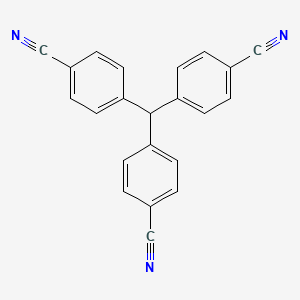
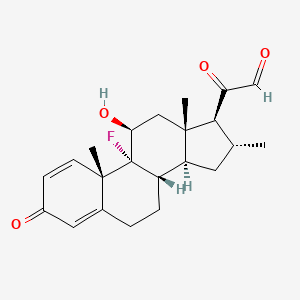
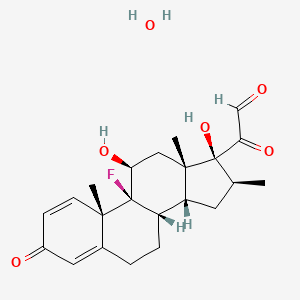
![4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B601165.png)

![5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine](/img/structure/B601167.png)
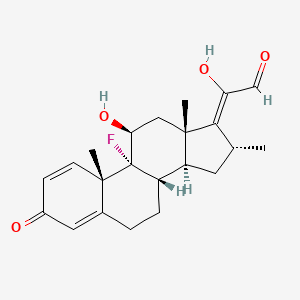
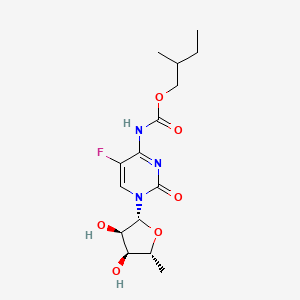
![pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B601171.png)
